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4-(Butylsulfonamido)phenylboronic acid (CAS No. 1072945-66-4) is a specialized
arylboronic acid that has emerged as a significant building block in modern organic synthesis
and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic
acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with a functional
sulfonamide moiety. This bifunctional nature makes it more than just a passive scaffold
component; the electron-withdrawing properties of the butylsulfonamido group actively
modulate the reactivity of the boronic acid, enhancing its utility in specialized applications such
as affinity chromatography and the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of its properties, synthesis, core
applications, and handling protocols, designed to equip researchers with the practical and
theoretical knowledge required to leverage this reagent effectively.

Physicochemical and Structural Characteristics

The key to harnessing 4-(Butylsulfonamido)phenylboronic acid lies in understanding its
fundamental properties. The presence of the sulfonamide group para to the boronic acid is a
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deliberate design feature that significantly influences its chemical behavior.

Property Value Source(s)
CAS Number 1072945-66-4 [2]
Molecular Formula C10H16BNO4S N/A
Molecular Weight 257.11 g/mol N/A
Melting Point 180-190°C [2]
White to off-white crystalline
Appearance General
powder

Soluble in polar organic
solvents (e.g., Methanol,
Solubility DMSO); low solubility in General

nonpolar hydrocarbons.[3][4]

[5]

Key Structural Insights:

e Enhanced Lewis Acidity: The strongly electron-withdrawing butylsulfonamido group
decreases the electron density on the boron atom. This increases the Lewis acidity of the
boronic acid, which in turn lowers its pKa compared to unsubstituted phenylboronic acid
(pKa = 8.8).[1] This enhanced acidity is crucial for its application in forming stable boronate
esters with cis-diols at or near physiological pH.[1]

o Equilibrium with Boroxines: Like other boronic acids, 4-(Butylsulfonamido)phenylboronic
acid can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. Boroxines
are formed by the dehydration of three boronic acid molecules and are generally less
reactive in cross-coupling reactions. For optimal performance in synthesis, it is often critical
to use the monomeric boronic acid, which may require recrystallization of the commercial
material before use.

Synthesis and Purification: A Representative
Pathway
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While specific patent literature for the direct synthesis of CAS 1072945-66-4 is not prevalent, a
reliable and scalable two-step pathway can be constructed based on established
organometallic methodologies.[6][7][8] The process involves the initial formation of a
sulfonamide from a readily available aryl bromide, followed by a low-temperature borylation.
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Caption: A representative two-step synthesis workflow.
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Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N-(4-bromophenyl)butanesulfonamide

To a stirred solution of 4-bromoaniline (1.0 eq.) in dichloromethane (DCM) in an ice bath, add
triethylamine (1.1 eq.).[8]

Slowly add butanesulfonyl chloride (1.05 eq.) dropwise, ensuring the temperature remains
below 10 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for
the consumption of the starting aniline.

Upon completion, wash the reaction mixture sequentially with 1M HCI, water, and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude product.

Purify the crude N-(4-bromophenyl)butanesulfonamide by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Causality Check: The use of a base like triethylamine is essential to neutralize the HCI

generated during the reaction, driving the sulfonamide formation to completion.

Step 2: Borylation to form 4-(Butylsulfonamido)phenylboronic acid

Dissolve the purified N-(4-bromophenyl)butanesulfonamide (1.0 eq.) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, 2.1 eq.) dropwise, maintaining the temperature at -78 °C.
Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[7]

To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)s, 1.5 eq.) dropwise,
again keeping the temperature at -78 °C.

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
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e Quench the reaction by carefully adding 1M HCI at 0 °C. Stir vigorously for 1-2 hours to
hydrolyze the boronate ester.

o Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous MgSOas, and concentrate under reduced pressure.

 Purify the final product by recrystallization to yield pure 4-
(Butylsulfonamido)phenylboronic acid.

Causality Check: The extremely low temperature (-78 °C) is critical during the lithium-halogen
exchange and borylation steps to prevent side reactions, such as the deprotonation of the
sulfonamide N-H or attack of the n-BuLi on the sulfonyl group. The acidic workup is required to
hydrolyze the initially formed boronate ester to the desired boronic acid.

Self-Validation: The identity and purity of the final product should be confirmed by 'H NMR, 13C
NMR, and mass spectrometry. In the *H NMR spectrum, expect to see characteristic signals for
the butyl group (a triplet, a sextet, a quintet, and a triplet), two doublets in the aromatic region
indicative of para-substitution, a broad singlet for the B(OH)z protons, and a singlet for the N-H
proton.

Core Application I: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling

The primary synthetic application of this reagent is in the Suzuki-Miyaura reaction, one of the
most powerful methods for forming carbon-carbon bonds.[5][9] It allows for the coupling of the
4-(butylsulfonamido)phenyl moiety to a wide range of organic halides or triflates, providing
access to complex biaryl structures that are common motifs in pharmaceuticals.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Representative Suzuki-Miyaura Protocol

o To areaction vessel, add the aryl halide (Ar-X, 1.0 eq.), 4-
(Butylsulfonamido)phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K2COs or
Cs2C0s3, 2.0-3.0 eq.).

e Add a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%) or a combination of a palladium source
(e.g., Pd(OACc)2) and a ligand (e.g., SPhos, XPhos).

o De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three
times.

e Add a de-gassed solvent system, typically a mixture like Dioxane/Water or
Toluene/Ethanol/Water.

» Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),
and wash with water and brine.

o Dry the organic layer, concentrate, and purify the crude product by column chromatography
on silica gel.

Expert Insight: The choice of base is critical. It participates in the transmetalation step by
forming a more nucleophilic boronate species [ArB(OH)s]~, which facilitates the transfer of the
aryl group from boron to the palladium center.[9] For challenging couplings, stronger bases like
Cs2CO0s or KsPOa4 are often more effective.

Core Application Il: Boronate Affinity
Chromatography

A key advantage of this specific boronic acid is its suitability for boronate affinity
chromatography at physiological pH.[1] The electron-withdrawing sulfonamide group lowers the
pKa of the boronic acid, allowing it to form a stable, anionic tetrahedral boronate ester with cis-
diols in a pH range of 5.5-7.5. This is a significant improvement over unsubstituted
phenylboronic acid, which requires a more alkaline pH (>8.5) for efficient binding.
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This property enables the selective capture and purification of biomolecules containing cis-diol
moieties, such as:

» Glycoproteins and Glycans: Targeting the sugar residues.
e Catecholamines: Such as dopamine and epinephrine.
e Ribonucleosides: Like adenosine.

Caption: pH-dependent binding in boronate affinity systems.

Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the
reagent.

e Hazard Identification: This compound belongs to a class of chemicals that are generally
considered harmful if swallowed and may cause skin and eye irritation.[10]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[8]

o Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of the fine
powder.[10]

o Storage: Store in a tightly sealed container in a cool, dry place away from moisture and
incompatible materials like strong oxidizing agents.[11] The compound can be hygroscopic,
and absorption of water can promote the formation of the less reactive boroxine.

Conclusion

4-(Butylsulfonamido)phenylboronic acid is a highly valuable and versatile reagent. Its utility
extends beyond that of a simple arylboronic acid for Suzuki-Miyaura coupling. The integrated
sulfonamide functionality provides a handle for modulating molecular properties and, more
importantly, activates the boronic acid for high-affinity interactions at physiological pH. This dual
character makes it an indispensable tool for medicinal chemists synthesizing novel therapeutics
and for biochemists developing advanced separation and sensing platforms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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